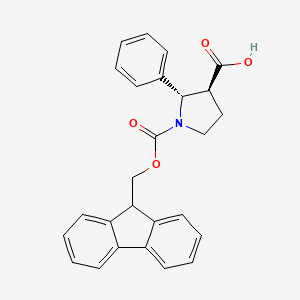

(2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid

Description

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a chiral, Fmoc-protected pyrrolidine carboxylic acid derivative. Its molecular formula is C₂₆H₂₃NO₄ (molecular weight ~413.47), featuring a phenyl group at the 2-position and a carboxylic acid moiety at the 3-position of the pyrrolidine ring. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for amines, making this compound a critical intermediate in solid-phase peptide synthesis (SPPS) . The (2S,3S) stereochemistry is crucial for its role in constructing peptides with defined spatial configurations.

Properties

IUPAC Name |

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)22-14-15-27(24(22)17-8-2-1-3-9-17)26(30)31-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,22-24H,14-16H2,(H,28,29)/t22-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRFRBRGTNYAKX-LADGPHEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@H]1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Stereoisomeric Variants: (2R,3S)-Configuration

A closely related stereoisomer, (2R,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid (CAS: 2094028-78-9), shares the same molecular formula and weight but differs in the stereochemistry at the 2-position. This subtle change alters its spatial orientation, impacting its reactivity in peptide coupling and its compatibility with chiral catalysts. For example, the (2R,3S) variant may exhibit distinct crystallization behavior or solubility profiles in organic solvents compared to the (2S,3S) form .

Substituent Variations: 3,3-Dimethyl vs. Phenyl Groups

The compound (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpyrrolidine-2-carboxylic acid (CAS: 1982344-79-5, molecular formula C₂₂H₂₃NO₄) replaces the phenyl group with 3,3-dimethyl substituents. This substitution reduces molecular weight (365.42 g/mol) and increases steric hindrance, which can hinder coupling efficiency in SPPS.

Structural Complexity: Piperidine and Thiazole Derivatives

- 1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid (C₂₆H₂₈N₂O₅, 95% purity) introduces a piperidine ring linked via a carbonyl group. This added complexity expands its utility in synthesizing cyclic peptides or constrained analogs but may reduce synthetic yield due to increased steric demands .

- 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride (C₂₄H₂₃ClN₂O₄S) incorporates a thiazole ring, enhancing stability under acidic conditions and enabling metal coordination. The hydrochloride salt form improves aqueous solubility, unlike the neutral target compound .

Halogenated Derivatives: Bromophenyl Substituents

(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid (CAS: 2580096-21-3) features a 3-bromophenyl group at the 5-position. The bromine atom increases molecular weight and introduces a heavy atom effect, which can influence X-ray crystallography outcomes.

Molecular Weight and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.